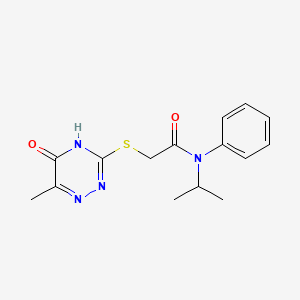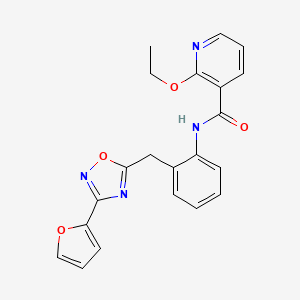
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is an organic compound with a distinct structure that includes a furan ring, a 1,2,4-oxadiazole ring, and a nicotinamide group. Its chemical complexity lends itself to various applications in scientific research, particularly in the fields of medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide typically involves several steps:
Preparation of 3-(furan-2-yl)-1,2,4-oxadiazole: This step includes the reaction of furanyl compounds with nitrile oxides under controlled conditions.
Formation of the phenyl intermediate: This step includes the coupling of the oxadiazole derivative with a phenyl group using palladium-catalyzed cross-coupling reactions.
Nicotinamide incorporation:
Industrial Production Methods
While the laboratory synthesis focuses on small-scale, precise methods, industrial production may adopt more efficient and scalable techniques such as continuous flow synthesis and automation to enhance yield and purity while maintaining environmental and economic considerations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could affect the oxadiazole ring, altering its structure and potentially opening up new reactive sites.
Substitution: The aromatic rings in the compound provide several sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or Raney nickel.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents.
Major Products
Oxidation Products: Furanones and quinones.
Reduction Products: Derivatives with reduced oxadiazole or furan rings.
Substitution Products: Halogenated or alkylated derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
The unique structure of this compound allows it to serve as a building block for more complex molecules, particularly in the development of novel materials and catalysts.
Biology
In biological research, the compound may be explored for its potential interactions with enzymes and proteins, contributing to the understanding of biochemical pathways and drug design.
Medicine
Due to its structure, this compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound may find uses in the development of advanced materials such as polymers and nanomaterials due to its robust chemical structure and functional groups.
Wirkmechanismus
The mechanism by which 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide exerts its effects would largely depend on its interaction with biological targets. It might bind to specific enzymes or receptors, inhibiting or modulating their activity. The presence of the furan and oxadiazole rings suggests potential for interactions with nucleophilic sites on proteins or DNA, affecting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other compounds with similar structures, 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide offers a unique combination of functional groups that could enhance its reactivity and binding affinity.
Similar Compounds
2-furylmethylamine derivatives
1,2,4-oxadiazole substituted compounds
Nicotinamide analogs
These similar compounds may share some biological activities or chemical properties but lack the specific combination of functionalities present in this compound, which contributes to its unique profile.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCQCTZTQRGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)
![3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947200.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)
![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)
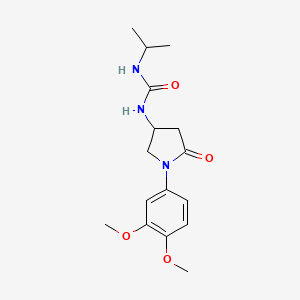
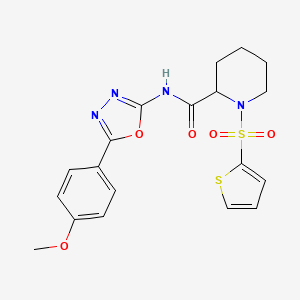
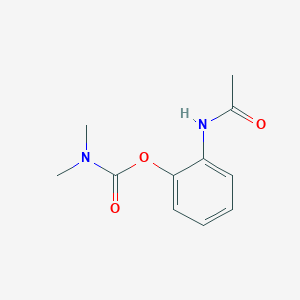
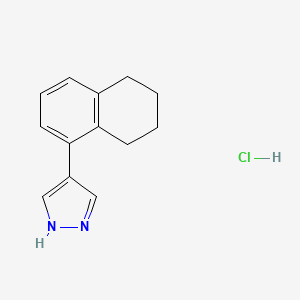

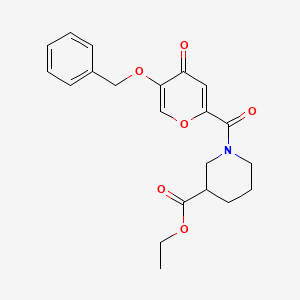
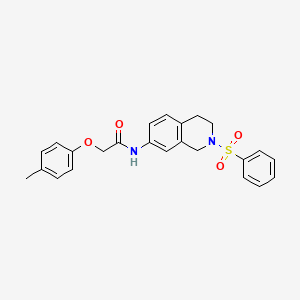
![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)
